(2-Isopropylphenoxy)acetic acid
CAS No.: 25141-58-6
Cat. No.: VC21071927
Molecular Formula: C11H14O3
Molecular Weight: 194.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 25141-58-6 |
---|---|
Molecular Formula | C11H14O3 |
Molecular Weight | 194.23 g/mol |
IUPAC Name | 2-(2-propan-2-ylphenoxy)acetic acid |
Standard InChI | InChI=1S/C11H14O3/c1-8(2)9-5-3-4-6-10(9)14-7-11(12)13/h3-6,8H,7H2,1-2H3,(H,12,13) |
Standard InChI Key | HGGPCQVBKJMWHG-UHFFFAOYSA-N |
SMILES | CC(C)C1=CC=CC=C1OCC(=O)O |
Canonical SMILES | CC(C)C1=CC=CC=C1OCC(=O)O |
Introduction
Chemical Identity and Properties
(2-Isopropylphenoxy)acetic acid is structurally related to phenoxyacetic acid derivatives, which are an important class of organic compounds. The chemical formula for this compound is C₁₁H₁₄O₃, distinguishing it from the related compound (2-isopropyl-5-methylphenoxy)acetic acid (C₁₂H₁₆O₃) by the absence of a methyl group at position 5 of the benzene ring .
Physical and Chemical Properties
The compound exhibits distinct physical and chemical properties that characterize its behavior in various environments. It features a phenoxy group connected to an acetic acid moiety, with an isopropyl substituent at the ortho position of the benzene ring. This structural arrangement contributes to its specific chemical reactivity and physical properties .
Structural Identifiers
Table 1: Chemical Identifiers of (2-Isopropylphenoxy)acetic Acid
Parameter | Value |
---|---|
Molecular Formula | C₁₁H₁₄O₃ |
Structure | Benzene ring with isopropyl group at position 2 and -OCH₂COOH chain |
Chemical Classification | Phenoxyacetic acid derivative |
Functional Groups | Carboxylic acid, ether, aromatic ring |
Crystallographic Analysis
The crystallographic properties of (2-Isopropylphenoxy)acetic acid have been well documented through detailed structural studies, providing insights into its molecular arrangement and intermolecular interactions.
Molecular Conformation
X-ray crystallographic analysis reveals that the pendant –OCH₂COOH chain of (2-Isopropylphenoxy)acetic acid adopts an extended conformation that almost lies in the plane of the benzene ring. This planar arrangement is quantified by a dihedral angle of 2.61(5)° between the carboxylic acid group and the aromatic ring, indicating minimal torsion between these structural components .
Crystal Packing and Hydrogen Bonding
In the crystal structure, molecules of (2-Isopropylphenoxy)acetic acid are linked by pairs of O—H⋯O hydrogen bonds, forming classical carboxylic acid inversion dimers. These dimers feature an R₂²(8) loop motif, which is characteristic of carboxylic acid hydrogen bonding patterns . This specific arrangement plays a significant role in determining the physical properties and stability of the crystalline compound.
Interestingly, a previous crystal structure determination by Smith et al. (1992) reported significantly different unit-cell dimensions compared to more recent studies. In the earlier report, the carboxyl hydrogen atom was found to be disordered within the cyclic hydrogen-bonded dimer, whereas more recent analyses have provided more precise structural determination .
Structural Comparison with Related Compounds
The structural characteristics of (2-Isopropylphenoxy)acetic acid can be compared with related compounds to understand structure-property relationships within this class of molecules.
Comparison with (2-Isopropyl-5-methylphenoxy)acetic Acid
(2-Isopropyl-5-methylphenoxy)acetic acid (C₁₂H₁₆O₃) differs from our target compound by having an additional methyl group at position 5 of the benzene ring. This structural difference imparts distinct physical and chemical properties to the compound, including changes in solubility, melting point, and biological activity .
Comparison with Other Phenoxyacetic Acid Derivatives
Other phenoxyacetic acid derivatives, such as 2,4-dichlorophenoxyacetic acid, exhibit different structural features and biological activities. The presence of different substituents on the benzene ring significantly affects the electronic distribution, reactivity, and biological interactions of these compounds .
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